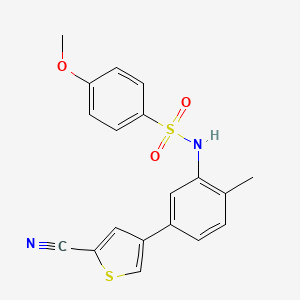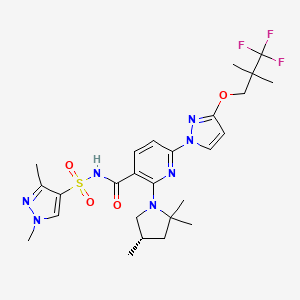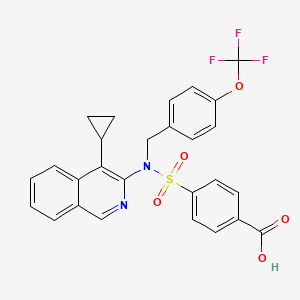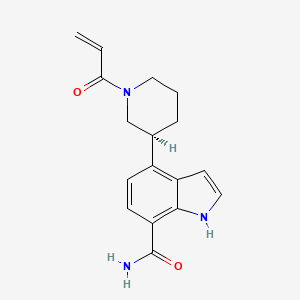
(S)-N-(3-(3,4-二氢异喹啉-2(1H)-基)-2-羟丙基)-6-(氧杂-3-基氨基)嘧啶-4-甲酰胺
描述
EPZ015666,也称为 GSK3235025,是一种强效且选择性的蛋白精氨酸甲基转移酶 5 (PRMT5) 抑制剂。PRMT5 是一种在各种细胞过程中发挥关键作用的酶,包括基因表达、RNA 代谢和信号转导。 EPZ015666 在临床前研究中已显示出抑制 PRMT5 活性的巨大潜力,使其成为肿瘤学和其他疾病治疗应用的有希望的候选药物 .
科学研究应用
肿瘤学: EPZ015666 在套细胞淋巴瘤和其他癌症的临床前模型中显示出有希望的结果。
神经保护: 研究表明,EPZ015666 通过抑制 PRMT5 可以保护神经元免受缺血性损伤,使其成为治疗中风和其他神经退行性疾病的潜在治疗剂.
病毒学: EPZ015666 被发现对人类 T 细胞白血病病毒 1 型 (HTLV-1) 转化的 T 细胞系有效,表明其在治疗病毒感染和相关恶性肿瘤中的潜在用途.
作用机制
EPZ015666 通过选择性抑制 PRMT5 发挥作用,PRMT5 是一种负责各种底物蛋白上精氨酸残基甲基化的酶。通过阻断 PRMT5 的活性,EPZ015666 打破了对称二甲基精氨酸的形成,导致基因表达和细胞过程发生改变。 这种抑制最终导致肿瘤生长抑制、神经元细胞保护和病毒转化抑制 .
生化分析
Biochemical Properties
EPZ015666 acts as a competitive inhibitor of PRMT5, with an IC50 value of 22 nM in biochemical assays . It displays over 20,000-fold selectivity over other protein methyltransferases . EPZ015666 blocks the association of PRMT5 with methylosome protein 50, which is necessary for the formation of an active methyltransferase complex .
Cellular Effects
EPZ015666 has been shown to have selective in vitro toxicity against actively proliferating and transformed cells . Treatment with EPZ015666 results in a dose-dependent increase in apoptosis in transformed cell lines . It has also been shown to reduce the proliferation of non-small cell lung cancer (NSCLC) cells, with dose-dependent decreases in symmetric dimethyl arginine (SDMA) levels and changes in alternative splicing of numerous pre-mRNAs .
Molecular Mechanism
EPZ015666 exerts its effects at the molecular level by inhibiting the enzymatic activity of PRMT5 . This inhibition leads to a decrease in the methylation of arginine residues on cellular proteins involved in important cancer functions . The binding mechanism of EPZ015666 to PRMT5 has been revealed via molecular docking and molecular dynamics simulations .
Temporal Effects in Laboratory Settings
The effects of EPZ015666 treatment on total cellular symmetric arginine methylation were examined by immunoblot after 4 days of treatment . EPZ015666 treatment resulted in a concentration-dependent decrease in the intensity of multiple bands, indicating the effectiveness of the PRMT5 inhibition .
Dosage Effects in Animal Models
In animal models, EPZ015666 has shown dose-dependent antitumor activity . In severe combined immunodeficiency (SCID) mice bearing subcutaneous xenografts, EPZ015666 showed tumor-growth inhibition in a dose-dependent way .
Transport and Distribution
It is known that EPZ015666 is orally bioavailable and amenable to in vivo studies .
Subcellular Localization
It is known that PRMT5, the target of EPZ015666, is found in both the nucleus and the cytoplasm of cells . The inhibition of PRMT5 by EPZ015666 could potentially affect the localization of PRMT5 within the cell .
准备方法
合成路线和反应条件
EPZ015666 通过一个多步骤过程合成,涉及形成关键中间体及其随后的偶联。合成始于嘧啶衍生物的制备,然后将其与含氧杂环丁烷的胺偶联。
工业生产方法
EPZ015666 的工业生产涉及优化合成路线,以实现大规模生产。 这包括使用高产反应、高效纯化技术和严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型
EPZ015666 主要经历取代反应,因为存在反应性官能团,例如嘧啶环和氧杂环丁烷部分。 这些反应通常在温和条件下进行,以保持化合物的完整性 .
常用的试剂和条件
EPZ015666 的合成和修饰中常用的试剂包括有机溶剂,如二甲基亚砜 (DMSO),碱,如氢氧化钠,以及偶联剂,如 N,N'-二环己基碳二亚胺 (DCC)。 反应通常在室温或略微升高的温度下进行,以获得最佳产率 .
主要形成的产物
EPZ015666 参与的反应形成的主要产物通常是所需的抑制剂本身及其各种中间体。 这些中间体经过仔细监测和纯化,以确保最终化合物的成功合成 .
相似化合物的比较
EPZ015666 在 PRMT5 抑制剂中是独特的,因为它具有高度选择性和效力。类似的化合物包括:
GSK3326595: 另一种 PRMT5 抑制剂,具有类似的选择性,但药代动力学特性不同.
JNJ-64619178: 一种目前处于临床试验阶段的 PRMT5 抑制剂,以其对各种癌细胞系的强效抗增殖活性而闻名.
EPZ015666 脱颖而出,因为它能够以高特异性抑制 PRMT5,使其成为研究 PRMT5 的生物学功能及其潜在治疗应用的宝贵工具 .
属性
IUPAC Name |
N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c26-17(10-25-6-5-14-3-1-2-4-15(14)9-25)8-21-20(27)18-7-19(23-13-22-18)24-16-11-28-12-16/h1-4,7,13,16-17,26H,5-6,8-12H2,(H,21,27)(H,22,23,24)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXZLIFRWWKZRY-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(CNC(=O)C3=CC(=NC=N3)NC4COC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C[C@H](CNC(=O)C3=CC(=NC=N3)NC4COC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of EPZ015666 and how does it interact with this target?
A1: EPZ015666 selectively inhibits PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. [, , , ] It binds to a distinct site on PRMT5 different from the S-adenosylmethionine (SAM) binding pocket, thereby inhibiting its methyltransferase activity. []
Q2: What are the downstream effects of inhibiting PRMT5 with EPZ015666?
A2: Inhibiting PRMT5 with EPZ015666 leads to various downstream effects, including:
- Reduced Symmetric Dimethylation: Decreases global levels of symmetrically dimethylated arginine residues, particularly on histone H4R3. [, , , , ]
- Cell Cycle Arrest: Induces cell cycle arrest, primarily at the G2/M phase, impairing cancer cell proliferation. [, ]
- Apoptosis Induction: Triggers apoptosis in various cancer cell lines, including multiple myeloma and mantle cell lymphoma. [, , , , ]
- Impaired Tumor Growth: Inhibits tumor growth in preclinical models of multiple myeloma, mantle cell lymphoma, and other cancers. [, , , , , , , ]
- Modulation of Gene Expression: Impacts the expression of genes involved in cell cycle regulation, DNA repair, and immune response. [, , ]
- Impaired T Cell Function: Reduces T cell proliferation, viability, and functionality by inducing p53 expression and impairing the AKT pathway. []
Q3: What is the molecular formula and weight of EPZ015666?
A3: The molecular formula of EPZ015666 is C21H25N7O3, and its molecular weight is 423.47 g/mol.
Q4: Does EPZ015666 have any catalytic properties itself?
A4: No, EPZ015666 acts as an inhibitor of PRMT5 and does not possess intrinsic catalytic properties. It functions by binding to PRMT5 and blocking its enzymatic activity.
Q5: Have computational chemistry methods been employed in the study of EPZ015666?
A5: Yes, computational methods like virtual screening and molecular dynamics simulations have been used to identify novel PRMT5 inhibitors, including those with structural similarities to EPZ015666. [] These methods provide insights into the binding interactions between PRMT5 and its inhibitors.
Q6: How do structural modifications of EPZ015666 affect its activity and selectivity?
A6: Studies have explored structural modifications of EPZ015666 to improve its potency and selectivity. For instance, introducing a thiourea linker enhanced antitumor activity in one study. [] Crystal structures of PRMT5 complexed with EPZ015666 and other ligands have provided insights into the binding interactions crucial for its activity. [, ]
Q7: What is known about the pharmacokinetic profile of EPZ015666?
A7: While specific PK data isn't detailed in the provided articles, one study highlighted species differences in EPZ015666 metabolism, noting a higher clearance rate in dogs compared to rodents. [] This suggests the importance of considering species-specific metabolism when interpreting preclinical data.
Q8: What pharmacodynamic effects have been observed with EPZ015666 in vivo?
A8: EPZ015666 demonstrates in vivo efficacy in various preclinical models. It inhibits tumor growth in xenograft models of multiple myeloma, mantle cell lymphoma, and cervical cancer. [, , , ] It also shows activity in a mouse model of renal ischemia-reperfusion injury, reducing oxidative stress and pyroptosis. []
Q9: What in vitro models have been used to study the efficacy of EPZ015666?
A9: EPZ015666 has been extensively studied in cell-based assays using various cancer cell lines, including multiple myeloma, mantle cell lymphoma, HTLV-1-transformed T-cell lines, osteosarcoma, and breast cancer. [, , , , , , , , , ] These studies provide evidence of its anti-proliferative, pro-apoptotic, and differentiation-inducing effects.
Q10: What in vivo models have been used to evaluate the efficacy of EPZ015666?
A10: In vivo efficacy of EPZ015666 has been demonstrated in:
- Xenograft models: Multiple myeloma, mantle cell lymphoma, cervical cancer, and retinoblastoma. [, , , ]
- Mouse models: Renal ischemia-reperfusion injury, cardiac hypertrophy and fibrosis. [, , , , ]
- Humanized mouse models: HTLV-1 infection. []
Q11: Have any clinical trials been conducted with EPZ015666?
A11: While the provided articles don't detail completed clinical trials, they highlight the therapeutic potential of EPZ015666, suggesting its advancement into clinical development. [, , ] Several studies specifically mention EPZ015666 as a promising candidate for clinical trials.
Q12: Have any drug delivery strategies been explored for EPZ015666?
A12: Yes, one study explored the use of magnetic-driven hydrogel microrobots for targeted delivery of EPZ015666 to osteosarcoma cells. [] This approach aimed to enhance the drug's efficacy while minimizing off-target effects.
Q13: Are there any known biomarkers for predicting the efficacy of EPZ015666?
A13: Several studies suggest potential biomarkers:
- MTAP Deletion: Tumors with MTAP deletion exhibit synthetic lethality in response to PRMT5 inhibition, making MTAP status a potential biomarker for EPZ015666 sensitivity. [, ]
- PRMT5 Expression: High PRMT5 expression in tumors like triple-negative breast cancer and cervical cancer has been linked to poor prognosis and potential sensitivity to EPZ015666. [, ]
Q14: What analytical methods have been employed to characterize and quantify EPZ015666?
A14: While the provided articles focus on the biological effects of EPZ015666, they mention techniques like western blotting to assess changes in protein expression and methylation levels. [, , , , ] High-throughput screening methods like AlphaLISA have been adapted to identify and evaluate PRMT5 inhibitors. [, ]
Q15: Does EPZ015666 induce any immunological responses?
A15: One study reported that EPZ015666 could modulate the immune response in cervical cancer. [] They observed that inhibiting PRMT5 with EPZ015666 downregulated PD-L1 expression in tumor cells and enhanced the cytotoxic activity of T cells.
Q16: Are there any other PRMT5 inhibitors being investigated?
A16: Yes, several other PRMT5 inhibitors are being explored as potential therapeutics:
- GSK3368715: A type I PRMT inhibitor showing synergistic anti-myeloma effects with EPZ015666. []
- PR5-LL-CM01: Identified through an AlphaLISA screen, exhibiting greater antitumor efficacy than EPZ015666 in PDAC and CRC models. []
- PR5-LL-FDA1: Discovered using AlphaLISA, demonstrating potential in gastrointestinal cancers. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 9-((2-fluoro-4-methoxyphenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate](/img/structure/B607279.png)




![6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one](/img/structure/B607292.png)

